molecular formula C13H18ClNO3 B4941162 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride

Cat. No. B4941162
M. Wt: 271.74 g/mol
InChI Key: SVPNOZZNEGKMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of amphetamine-like compounds that are commonly found in khat plants, which are native to East Africa and the Arabian Peninsula. MDBP is a psychoactive substance that has been used recreationally due to its stimulant effects. However, it has also gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into neurons. This leads to an increase in the levels of dopamine in the brain, which can have various effects on behavior and cognition. The exact mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride is not fully understood, but it is thought to involve interactions with the dopamine transporter protein.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of stimulant drugs. It has also been shown to increase levels of the stress hormone cortisol, which can have negative effects on the body over time. Additionally, it has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for delivering drugs to the brain. Another advantage is its ability to inhibit the dopamine transporter, which can be useful in studying the effects of dopamine on behavior and cognition.
One limitation of using 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride in lab experiments is its potential toxicity and abuse liability. It has been shown to have stimulant effects similar to other amphetamine-like compounds, which can lead to addiction and other adverse effects. Another limitation is its relatively limited use in scientific research, which means that there is still much to be learned about its effects and potential applications.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride. One direction is to further study its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Another direction is to study its potential use as a drug delivery system for drugs that are unable to cross the blood-brain barrier. Additionally, more research is needed to fully understand its mechanism of action and potential adverse effects, particularly in relation to its abuse liability and potential toxicity.

Synthesis Methods

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride can be synthesized using various methods, including the reaction of 3,4-methylenedioxyphenylpropan-2-one with dimethylamine and n-butyl lithium. Another method involves the reaction of 1,3-benzodioxole with dimethylamine and butyryl chloride. The resulting product is then converted to the hydrochloride salt form.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, it has been shown to have an effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been shown to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain. This effect has been studied in relation to its potential use in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
In pharmacology, 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential use as a drug delivery system. It has been shown to be able to cross the blood-brain barrier, which is a protective barrier that prevents many substances from entering the brain. This property makes it a potential candidate for delivering drugs to the brain that would otherwise be unable to cross the blood-brain barrier.
In toxicology, 1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)-1-butanone hydrochloride has been studied for its potential toxicity and abuse liability. It has been shown to have stimulant effects similar to other amphetamine-like compounds, which can lead to addiction and other adverse effects.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-(dimethylamino)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14(2)7-3-4-11(15)10-5-6-12-13(8-10)17-9-16-12;/h5-6,8H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPNOZZNEGKMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)C1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.